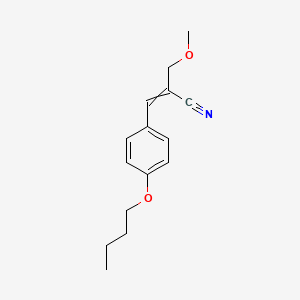
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is an organic compound characterized by a butoxyphenyl group attached to a methoxymethylprop-2-enenitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde and methoxymethylacetonitrile.
Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with methoxymethylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enoic acid.
Reduction: 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile depends on its specific application:
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a butoxy group.
3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with an ethoxy group instead of a butoxy group.
3-(4-Propoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where the butoxy group imparts desired characteristics.
Properties
CAS No. |
77113-72-5 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H19NO2/c1-3-4-9-18-15-7-5-13(6-8-15)10-14(11-16)12-17-2/h5-8,10H,3-4,9,12H2,1-2H3 |
InChI Key |
XTBCRAHBBUQKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(COC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















